1-Fluoro-3-iodo-2-nitrobenzene
Overview
Description
1-Fluoro-3-iodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H3FINO2 It is characterized by the presence of a fluorine atom, an iodine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-iodo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-iodo-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound less reactive towards further electrophilic substitution.
Nucleophilic Aromatic Substitution: The presence of the nitro group and the fluorine atom makes the compound susceptible to nucleophilic attack, especially at the position ortho to the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Iodination: Iodine and an oxidizing agent like nitric acid or hydrogen peroxide.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Major Products:
Reduction: The major product is 1-fluoro-3-iodo-2-aminobenzene when the nitro group is reduced.
Scientific Research Applications
1-Fluoro-3-iodo-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-fluoro-3-iodo-2-nitrobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The nitro group, being electron-withdrawing, deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The fluorine and iodine atoms also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 1-Fluoro-2-nitrobenzene
- 1-Iodo-2-nitrobenzene
- 1-Fluoro-3-nitrobenzene
- 1-Iodo-3-nitrobenzene
Comparison: 1-Fluoro-3-iodo-2-nitrobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which significantly influences its chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of electronic effects from the substituents, making it valuable in specific synthetic and research contexts.
Properties
IUPAC Name |
1-fluoro-3-iodo-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOBGJNQMJCUOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382467 | |
Record name | 1-fluoro-3-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-71-6 | |
Record name | 1-fluoro-3-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-iodonitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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